molecular formula C22H19N3O6S B11586432 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11586432
M. Wt: 453.5 g/mol
InChI Key: TYCAVKHVFFRLOW-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that features a unique combination of thiazole, triazole, and phenyl acetate groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a condensation reaction, often facilitated by a base such as potassium carbonate.

    Introduction of the Phenyl Acetate Group: The final step involves the esterification of the phenyl group with acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, where nucleophiles like amines or thiols replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is unique due to its specific combination of thiazole, triazole, and phenyl acetate groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

[3-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C22H19N3O6S/c1-12(26)31-15-7-5-6-13(8-15)9-18-21(27)25-22(32-18)23-20(24-25)14-10-16(28-2)19(30-4)17(11-14)29-3/h5-11H,1-4H3/b18-9-

InChI Key

TYCAVKHVFFRLOW-NVMNQCDNSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.